molecular formula C12H21NO B108161 3-Amino-5,7-dimethyladamantan-1-ol CAS No. 63971-25-5

3-Amino-5,7-dimethyladamantan-1-ol

Cat. No.: B108161
CAS No.: 63971-25-5
M. Wt: 195.3 g/mol
InChI Key: HSRBAOBUCHCHTQ-UHFFFAOYSA-N
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Description

3-Amino-5,7-dimethyladamantan-1-ol is a tertiary alcohol with the molecular formula C12H21NO. It is a derivative of adamantane, a compound known for its rigid, diamond-like structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-5,7-dimethyladamantan-1-ol can be synthesized from memantine hydrochloride. The synthesis involves the reaction of memantine hydrochloride with appropriate reagents to introduce the amino and hydroxyl groups at the desired positions on the adamantane ring .

Industrial Production Methods

The industrial production of this compound typically involves large-scale chemical synthesis using memantine hydrochloride as the starting material. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,7-dimethyladamantan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5,7-dimethyladamantan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases like Alzheimer’s.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-5,7-dimethyladamantan-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5,7-dimethyladamantan-1-ol is unique due to its specific substitution pattern on the adamantane ring, which imparts distinct chemical and biological properties. Its ability to interact with NMDA receptors makes it a valuable compound for research in neurodegenerative diseases .

Properties

IUPAC Name

3-amino-5,7-dimethyladamantan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10/h14H,3-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRBAOBUCHCHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391965
Record name 3-Amino-5,7-dimethyltricyclo[3.3.1.1~3,7~]decan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63971-25-5
Record name 3-Amino-5,7-dimethyladamantan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063971255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-5,7-dimethyltricyclo[3.3.1.1~3,7~]decan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5,7-dimethyladamantan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-Amino-5,7-dimethyladamantan-1-ol
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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